
4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzoyl-piperazine derivatives and has shown promising results in preclinical studies as an anticancer agent.
Mécanisme D'action
The mechanism of action of 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves the inhibition of the enzyme thymidylate synthase (TS), which is essential for DNA synthesis. This leads to the depletion of nucleotide pools and ultimately, cell death. Additionally, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has minimal toxicity to normal cells and tissues. This compound has been shown to exhibit good pharmacokinetic properties, including high solubility and bioavailability. Additionally, this compound has been shown to cross the blood-brain barrier, indicating its potential for the treatment of brain tumors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one in lab experiments include its potent anticancer activity, good pharmacokinetic properties, and low toxicity to normal cells. However, the limitations of this compound include its high cost of synthesis and limited availability.
Orientations Futures
Several future directions for the research and development of 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one include:
1. Further optimization of the synthesis method to reduce the cost of production and increase the yield of the desired compound.
2. Evaluation of the efficacy of this compound in combination with other anticancer agents.
3. Investigation of the mechanism of resistance to this compound in cancer cells.
4. Development of targeted drug delivery systems to improve the specificity and efficacy of this compound.
5. Evaluation of the potential of this compound for the treatment of other diseases, such as viral infections and autoimmune disorders.
In conclusion, 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a promising anticancer agent that has shown potent activity against various cancer cell lines. Further research is needed to optimize the synthesis method, investigate the mechanism of action, and explore the potential of this compound for the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves the reaction of 3-bromobenzoyl chloride with 5-fluoropyrimidine-2-amine, followed by the addition of piperazine in the presence of a base. The resulting product is purified using column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
Several studies have been conducted to evaluate the potential of 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also demonstrated the efficacy of this compound in reducing tumor growth in animal models.
Propriétés
IUPAC Name |
4-(3-bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN4O2/c16-11-3-1-2-10(6-11)14(23)20-4-5-21(13(22)9-20)15-18-7-12(17)8-19-15/h1-3,6-8H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXVQCYWDVJVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)Br)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

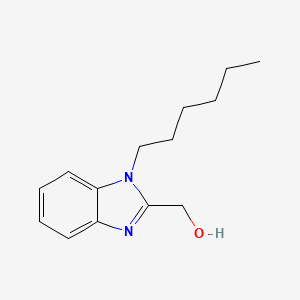
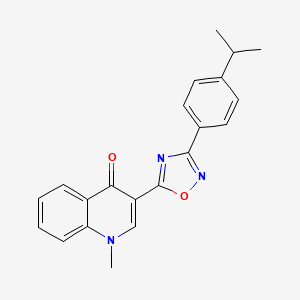
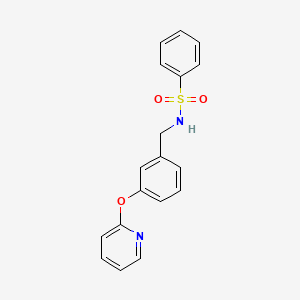
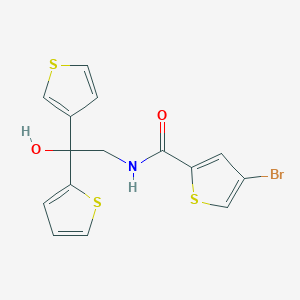
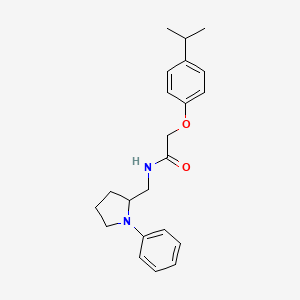

![2-(2,4-Dimethylphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2994173.png)

![3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2994175.png)
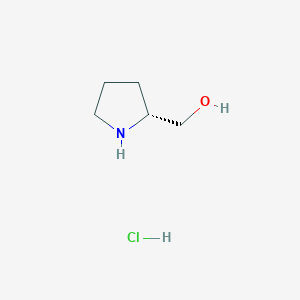
![N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2994179.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2994180.png)
![7-Chloro-2-(2,4-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2994181.png)
